molecular formula C27H44O7 B149824 25S-Inokosterone CAS No. 19595-18-7

25S-Inokosterone

Cat. No.: B149824
CAS No.: 19595-18-7
M. Wt: 480.6 g/mol
InChI Key: JQNVCUBPURTQPQ-BMZRUTLMSA-N
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Description

25S-Inokosterone is a naturally occurring ecdysteroid, a type of steroid hormone found in arthropods and some plants Ecdysteroids play a crucial role in the molting and metamorphosis of arthropods

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 25S-Inokosterone involves several steps, starting from simpler steroid precursors. The process typically includes hydroxylation, oxidation, and cyclization reactions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional groups.

Industrial Production Methods: Industrial production of this compound often relies on biotechnological approaches, such as microbial fermentation and plant cell cultures. These methods offer a sustainable and scalable way to produce the compound, ensuring a consistent supply for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions: 25S-Inokosterone undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various ketones, while reduction can produce different hydroxylated derivatives.

Scientific Research Applications

25S-Inokosterone has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.

    Biology: Investigated for its role in insect development and metamorphosis.

    Medicine: Explored for potential therapeutic effects, including anti-inflammatory and anabolic properties.

    Industry: Utilized in the development of bioactive compounds and as a natural pesticide.

Mechanism of Action

The mechanism of action of 25S-Inokosterone involves binding to ecdysteroid receptors, which are nuclear receptors that regulate gene expression. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to modulate the transcription of target genes. This process influences various physiological processes, including growth, development, and metabolism.

Comparison with Similar Compounds

    Ecdysone: Another ecdysteroid with similar biological functions.

    20-Hydroxyecdysone: A more potent ecdysteroid commonly found in insects and plants.

    Ponasterone A: An ecdysteroid with structural similarities to 25S-Inokosterone.

Comparison: While this compound shares many properties with other ecdysteroids, it is unique in its specific stereochemistry and biological activity

Properties

IUPAC Name

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6S)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O7/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,28,30-34H,5-10,12-14H2,1-4H3/t15-,16-,18-,20+,21-,22-,23+,24+,25+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNVCUBPURTQPQ-BMZRUTLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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